
4-Carboxy-9-acridanone
Vue d'ensemble
Description
L'acide acridone-4-carboxylique est un dérivé de l'acridone, un composé connu pour son large spectre d'activités biologiques. Ce composé se caractérise par un groupe carboxyle attaché à la quatrième position du cycle acridone.
Applications De Recherche Scientifique
Acridone-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various acridone derivatives with potential biological activities.
Biology: The compound is studied for its role as an RNA replication inhibitor and antiviral agent.
Industry: The compound is used in the production of dyes and pigments due to its fluorescent properties.
Mécanisme D'action
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide acridone-4-carboxylique peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation des acides anthraniliques, qui sont préparés à partir de la condensation d'Ullmann de l'acide 2,4-dichlorobenzoïque avec divers acides anthraniliques . Une autre méthode comprend la réaction radicalaire des quinones .
Méthodes de production industrielle : La production industrielle de l'acide acridone-4-carboxylique implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. La condensation d'Ullmann est particulièrement favorisée en raison de son efficacité et de sa capacité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions : L'acide acridone-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir l'acide acridone-4-carboxylique en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau du groupe carboxyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acridone, tels que les aminoacridones et les acridones substituées .
4. Applications de la recherche scientifique
L'acide acridone-4-carboxylique a une large gamme d'applications dans la recherche scientifique :
Biologie : Le composé est étudié pour son rôle d'inhibiteur de la réplication de l'ARN et d'agent antiviral.
Industrie : Le composé est utilisé dans la production de colorants et de pigments en raison de ses propriétés fluorescentes.
5. Mécanisme d'action
Le mécanisme d'action de l'acide acridone-4-carboxylique implique principalement sa capacité à s'intercaler dans l'ADN. Cette intercalation perturbe les processus de réplication et de transcription de l'ADN, ce qui en fait un inhibiteur efficace de la réplication de l'ARN . Le composé inhibe également les enzymes topoisomérases et télomérases, qui sont essentielles pour la réplication de l'ADN et la division cellulaire .
Composés similaires :
Acide acridone-10-yl acétique : Connu pour ses propriétés antivirales.
N-(2-(diméthylamino)éthyl)acridine-4-carboxamide (DACA) : Affiche une activité antitumorale.
Triazoloacridone (C-1305) : Un autre dérivé présentant des propriétés anticancéreuses importantes.
Unicité : L'acide acridone-4-carboxylique se distingue par sa capacité spécifique à inhiber la réplication de l'ARN, ce qui en fait un composé précieux dans la recherche antivirale . Sa structure cyclique plane unique permet une intercalation efficace de l'ADN, ce qui est une caractéristique clé de son mécanisme d'action .
Comparaison Avec Des Composés Similaires
Acridone-10-yl acetic acid: Known for its antiviral properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits antitumor activity.
Triazoloacridone (C-1305): Another derivative with significant anticancer properties.
Uniqueness: Acridone-4-carboxylic acid stands out due to its specific ability to inhibit RNA replication, making it a valuable compound in antiviral research . Its unique planar ring structure allows for effective DNA intercalation, which is a key feature in its mechanism of action .
Propriétés
IUPAC Name |
9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAOFZEDHPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393641 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-64-7 | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-9-acridanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

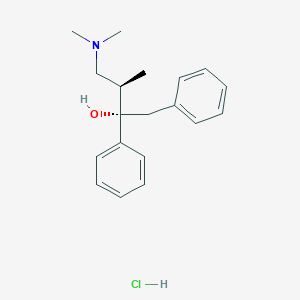

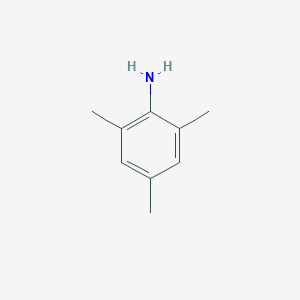




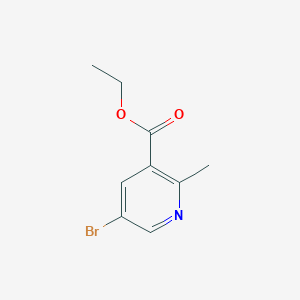
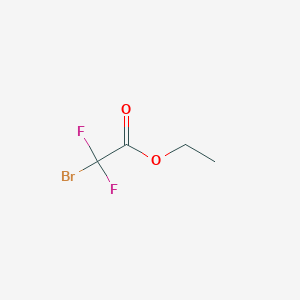
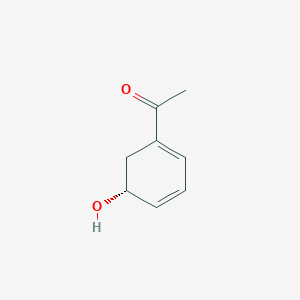
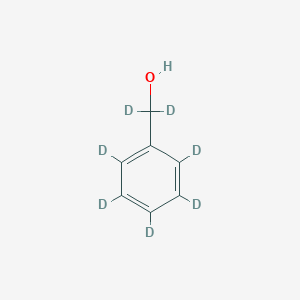
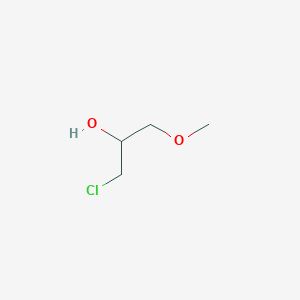
![4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester](/img/structure/B148826.png)
